molecular formula C17H14FN3O2 B2652581 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide CAS No. 891113-51-2

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2652581
CAS No.: 891113-51-2
M. Wt: 311.316
InChI Key: FVFABVVIPIUUHW-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic small molecule based on the privileged 1,3,4-oxadiazole scaffold, a structure renowned for its diverse pharmacological potential and significant interest in anticancer agent discovery . This compound is specifically designed for research applications in oncology and medicinal chemistry. The 1,3,4-oxadiazole core acts as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and membrane permeability, thereby improving the drug-like properties of the molecule . Its primary research value lies in its potential as a tubulin polymerization inhibitor. Tubulin is a critical cancer target, and its inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis in malignant cells . Molecular docking studies of analogous 1,3,4-oxadiazole compounds have demonstrated efficient binding within the colchicine or combretastatin A4 site of tubulin, suggesting a plausible mechanism of action for this class of molecules . Beyond tubulin, 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit a range of other biological targets relevant to cancer cell proliferation, including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Compounds featuring the N-aryl-1,3,4-oxadiazol-2-amine structure, similar to this product, have shown promising activity in single-dose assays conducted by the National Cancer Institute (NCI) against a diverse panel of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, CNS, ovary, kidney, prostate, and breast . In silico predictions for related oxadiazole analogues indicate compliance with Lipinski's Rule of Five, suggesting good potential for oral bioavailability, and a potentially safe toxicity profile . This compound is intended for use in biochemical research, target validation, and as a lead compound in the development of novel anticancer agents. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-7-8-12(11(2)9-10)16-20-21-17(23-16)19-15(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFABVVIPIUUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the fluorobenzamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The subsequent reaction with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the fluorobenzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown antimicrobial and antiproliferative activities, making it a candidate for developing new therapeutic agents.

    Medicine: Its potential as an anticancer agent has been explored, with studies indicating its effectiveness against various cancer cell lines.

    Industry: The compound is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound binds to these targets, disrupting their normal function and leading to cell death. Molecular docking studies have shown that it interacts with tubulin, a protein critical for cell division, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Substituent Impact on Activity:

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine at position 2 (as in the target compound) enhances lipophilicity and metabolic stability compared to 4-fluorobenzamide analogs . Chlorine substituents (e.g., 4-chlorophenyl) increase steric bulk but may reduce solubility .
  • Methoxy Groups: The methoxy group in compound 101 improves hydrogen-bonding interactions, correlating with its potent anticancer activity (GP = 15.43–62.6) .
  • Thiadiazole vs. Oxadiazole: Replacement of oxadiazole with thiadiazole (as in ) alters π-π stacking and electronic distribution, affecting target binding.

Anticancer Activity:

Compound 101 (N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) demonstrated selective cytotoxicity against melanoma (MDA-MB-435, GP = 15.43) and leukemia (K-562, GP = 18.22) . In contrast, the target compound’s 2-fluorobenzamide group may favor kinase inhibition over direct cytotoxicity, as seen in structurally related kinase inhibitors .

Antimicrobial and Anti-inflammatory Activity:

Benzoxazole-oxadiazole hybrids (e.g., VI series in ) with alkylthio substituents showed anti-inflammatory activity (p < 0.0001). The absence of sulfur in the target compound suggests divergent mechanisms.

Physicochemical Properties

Comparative data from analogs (e.g., ):

  • Melting Points: Oxadiazole derivatives typically exhibit melting points between 134–178°C, influenced by substituent polarity .
  • Solubility: Fluorinated benzamides (e.g., 2-fluoro vs. 4-fluoro) show enhanced solubility in polar solvents due to dipole interactions .
  • Stability: Thiadiazole analogs (e.g., ) exhibit lower thermal stability than oxadiazoles.

Research Findings and Implications

Kinase Inhibition: The target compound’s 2-fluorobenzamide group aligns with kinase inhibitor pharmacophores, as seen in analogs like N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide (IC₅₀ = 0.8–1.2 µM) .

Substituent Optimization: Para-substituted phenyl groups (e.g., 4-fluorophenyl) improve target binding affinity compared to ortho-substituted analogs .

Synthetic Flexibility: The oxadiazole core allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN3O2C_{15}H_{14}FN_{3}O_{2} with a molar mass of approximately 285.29 g/mol. The compound features an oxadiazole ring that contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
  • Cellular Pathway Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit significant antitumor properties. For instance:

  • In vitro Studies : Various studies have demonstrated that compounds similar to this compound show promising results against different cancer cell lines. For example, a related oxadiazole derivative demonstrated an IC50 value of 6.75±0.19μM6.75\pm 0.19\mu M against A549 lung cancer cells in 2D assays .
CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.75 ± 0.192D Assay
Compound BHCC8275.13 ± 0.972D Assay
Compound CNCI-H3580.85 ± 0.052D Assay

These findings suggest that this compound could be a candidate for further development as an antitumor agent.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with oxadiazole derivatives. The mechanism may involve disruption of bacterial cell wall synthesis or interference with bacterial metabolism.

Case Studies

  • Case Study on Lung Cancer Cells :
    A study investigated the effects of various oxadiazole derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that certain structural modifications enhanced the cytotoxicity against these cancer cells while maintaining lower toxicity towards normal fibroblast cells .
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial activity of similar compounds against a range of bacteria. The findings suggested that modifications in the oxadiazole structure could lead to enhanced antibacterial properties .

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